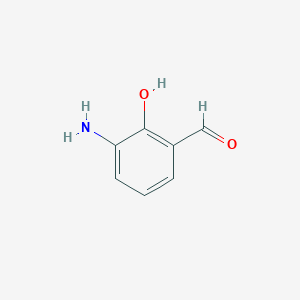
(9-Ethyl-9h-fluoren-9-yl)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-Ethyl-9H-fluoren-9-yl)malononitrile is an organic compound that features a fluorenyl group attached to a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Ethyl-9H-fluoren-9-yl)malononitrile typically involves the reaction of 9-ethylfluorene with malononitrile under specific conditions. One common method is the Knoevenagel condensation, where 9-ethylfluorene is reacted with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(9-Ethyl-9H-fluoren-9-yl)malononitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(9-Ethyl-9H-fluoren-9-yl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated fluorenyl derivatives.
科学的研究の応用
2-(9-Ethyl-9H-fluoren-9-yl)malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism by which 2-(9-Ethyl-9H-fluoren-9-yl)malononitrile exerts its effects depends on its specific application. In organic electronics, the compound’s ability to participate in π-conjugation and electron transport is crucial. The fluorenyl group provides rigidity and planarity, enhancing the compound’s electronic properties. In biological applications, the compound may interact with specific molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions .
類似化合物との比較
Similar Compounds
9-Ethylfluorene: Lacks the malononitrile group, making it less versatile in chemical reactions.
Fluorenone: An oxidized form of fluorene, used in different applications.
Fluorenylidene derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
2-(9-Ethyl-9H-fluoren-9-yl)malononitrile is unique due to the presence of both the fluorenyl and malononitrile groups. This combination imparts distinct electronic properties, making it valuable in organic electronics and materials science. The compound’s ability to undergo various chemical transformations also enhances its utility in synthetic chemistry .
特性
CAS番号 |
6360-72-1 |
|---|---|
分子式 |
C18H14N2 |
分子量 |
258.3 g/mol |
IUPAC名 |
2-(9-ethylfluoren-9-yl)propanedinitrile |
InChI |
InChI=1S/C18H14N2/c1-2-18(13(11-19)12-20)16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,2H2,1H3 |
InChIキー |
PPQISRAYGODEEY-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





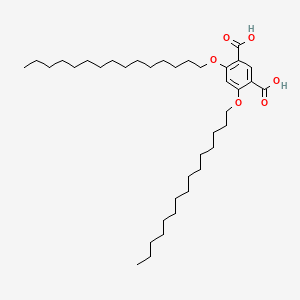
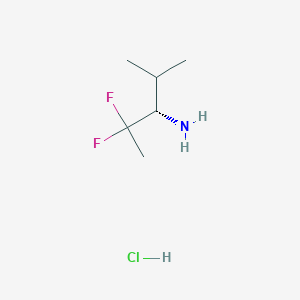
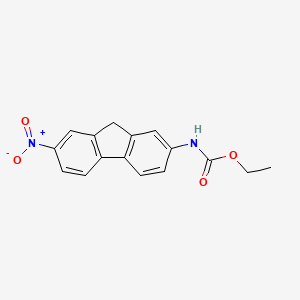
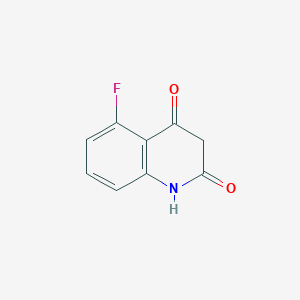
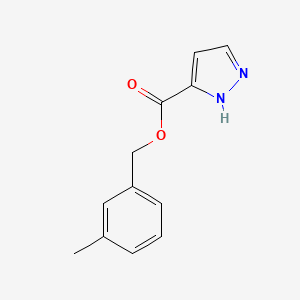
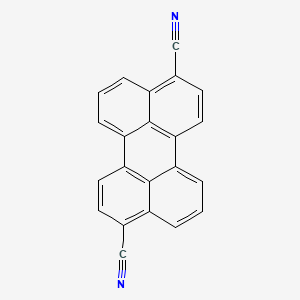

![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
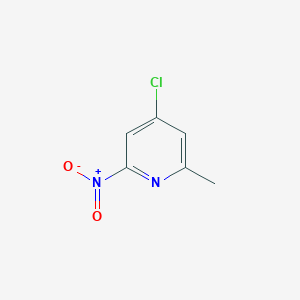
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
